5,6-EET

Vue d'ensemble

Description

L'acide 5,6-époxyéicosatriénoïque est une molécule de signalisation formée au sein de divers types de cellules par le métabolisme de l'acide arachidonique par un sous-ensemble spécifique d'enzymes du cytochrome P450 appelées époxygénases du cytochrome P450 . Ces eicosanoïdes non classiques sont généralement de courte durée, étant rapidement convertis des époxydes en acides dihydroxy-éicosatriénoïques moins actifs ou inactifs par une enzyme cellulaire largement distribuée, l'hydrolase d'époxyde soluble . Le composé fonctionne comme une hormone transitoire à courte portée, agissant localement pour réguler la fonction des cellules qui les produisent ou des cellules voisines .

Applications De Recherche Scientifique

5,6-Epoxyeicosatrienoic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

5,6-EET, also known as 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid or 5,6-epoxyeicosatrienoic acid, primarily targets endothelial cells . It is a potent stimulator of cell proliferation . The compound also targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in nociceptor neurons .

Mode of Action

This compound interacts with its targets to stimulate cell proliferation and angiogenesis . It rescues cell proliferation from epoxygenase inhibition . Activation of p38 MAPK is required for the proliferative responses to other EETs, but activation of PI3K is necessary for the cell proliferation induced by this compound . It also induces a calcium flux in cultured DRG neurons, which is completely abolished when TRPA1 is deleted or inhibited .

Biochemical Pathways

This compound is a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases . It is rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) to form less active dihydroxyeicosatrienoic acids (diHETrEs) . The compound plays a role in the regulation of endothelial cell proliferation and angiogenesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion to a lactone, followed by selective purification using reverse phase high performance liquid chromatography (HPLC), reconversion to 5,6-DHT, and quantitation by gas chromatography-mass spectrometry (GCMS) . The compound degrades to 5,6-lactone and 5,6-DHT in oxygenated Krebs’ buffer .

Result of Action

This compound promotes endothelial cell migration and the formation of capillary-like structures . These events are dependent on EET-mediated activation of ERK and PI3K . The compound is pro-angiogenic in mice, and its neo-vascularization effects are enhanced by the co-administration of an inhibitor of EET enzymatic hydration .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, during capsaicin-induced nociception, this compound levels increase in dorsal root ganglia (DRGs) and the dorsal spinal cord . The compound is released from activated sensory neurons in vitro .

Analyse Biochimique

Biochemical Properties

5,6-Eet is biosynthesized from arachidonic acid by cytochrome P450 enzymes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been implicated in the mobilization of calcium and hormone secretion in neuroendocrine cells . It is also an inhibitor of T-type voltage-gated calcium channels .

Cellular Effects

This compound has a range of biological activities affecting vascular and renal function, thereby contributing importantly to the regulation of fluid volume and blood pressure . It has been shown to stimulate arterial vasorelaxation and inhibit the kidney’s retention of salts and water to decrease intravascular blood volume . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits T-type voltage-gated calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that this compound degrades into 5,6-DiHET and 5,6-δ-lactone in solution . This degradation can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, direct injection of low doses of 14,15-EET, a similar compound to this compound, into the right ventricle caused significant increases in right ventricular systolic pressure without effects on blood pressure .

Metabolic Pathways

This compound is involved in the cytochrome P450 pathway of arachidonic acid metabolism . It is converted to dihydroxy-eicosatrienoic acids (diHETrEs) by a widely distributed cellular enzyme, soluble epoxide hydrolase (sEH) .

Méthodes De Préparation

L'acide 5,6-époxyéicosatriénoïque est biosynthétisé dans les microsomes hépatiques de rat et de lapin par le cytochrome P450 . Dans les cellules neuroendocrines, telles que l'hypophyse antérieure et l'îlot pancréatique, il a été impliqué dans la mobilisation des ions calcium et la sécrétion d'hormones . Le composé est très instable, c'est pourquoi son ester méthylique est utilisé pour le stockage en vrac et de petites quantités sont converties en acide libre juste avant l'utilisation .

Analyse Des Réactions Chimiques

L'acide 5,6-époxyéicosatriénoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides dihydroxy-éicosatriénoïques.

Hydratation : Il peut être hydraté pour former des acides dihydroxy-éicosatriénoïques.

Époxydation : Le composé est formé par l'époxydation de l'acide arachidonique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les enzymes du cytochrome P450 et l'hydrolase d'époxyde soluble . Les principaux produits formés à partir de ces réactions sont les acides dihydroxy-éicosatriénoïques .

4. Applications de la recherche scientifique

L'acide 5,6-époxyéicosatriénoïque a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

L'acide 5,6-époxyéicosatriénoïque exerce ses effets en interagissant avec les enzymes du cytochrome P450 et l'hydrolase d'époxyde soluble . Il fonctionne comme une hormone transitoire à courte portée, agissant localement pour réguler la fonction des cellules qui les produisent ou des cellules voisines . Le composé s'est avéré abaisser la pression artérielle en stimulant la vasodilatation artérielle et en inhibant la rétention de sel et d'eau par les reins . Il a également des effets anti-inflammatoires sur les vaisseaux sanguins, inhibe l'activation plaquettaire et la coagulation sanguine, et favorise l'élimination des caillots sanguins .

Comparaison Avec Des Composés Similaires

L'acide 5,6-époxyéicosatriénoïque est l'un des nombreux acides époxyéicosatriénoïques, qui sont des métabolites époxydes éicosatriénoïques de l'acide arachidonique . D'autres composés similaires comprennent :

Acide 8,9-époxyéicosatriénoïque : Formé par l'époxydation de l'acide arachidonique en position 8,9.

Acide 11,12-époxyéicosatriénoïque : Formé par l'époxydation de l'acide arachidonique en position 11,12.

Acide 14,15-époxyéicosatriénoïque : Formé par l'époxydation de l'acide arachidonique en position 14,15.

L'acide 5,6-époxyéicosatriénoïque est unique dans ses interactions spécifiques avec les enzymes du cytochrome P450 et son rôle dans la régulation de la pression artérielle et de l'inflammation .

Propriétés

IUPAC Name |

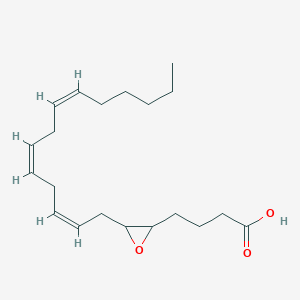

4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNSZQZRAGRIX-GSKBNKFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347492 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-80-6 | |

| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,6-EET exert its vasodilatory effects?

A1: this compound dilates blood vessels through multiple mechanisms:

- Activation of potassium channels: this compound activates large-conductance calcium-activated potassium channels (BKCa) [, ], leading to hyperpolarization and relaxation of vascular smooth muscle cells.

- Stimulation of nitric oxide release: this compound can stimulate nitric oxide (NO) release from endothelial cells [], further contributing to vasodilation.

- Inhibition of calcium influx: In some vascular beds, this compound may inhibit calcium influx into smooth muscle cells [], reducing contractility and promoting relaxation.

Q2: Is the vasodilatory effect of this compound dependent on cyclooxygenase (COX)?

A2: The COX-dependency of this compound-induced vasodilation varies depending on the vascular bed and species studied. In some cases, this compound requires conversion by COX to exert its vasodilatory effects, while in other cases, its action is COX-independent. For example, this compound-induced dilation of rabbit pulmonary arteries is COX-dependent [], while its dilation of rat renal arteries is not [].

Q3: Does this compound always cause vasodilation?

A3: While generally considered a vasodilator, this compound can also induce vasoconstriction in certain contexts. This seemingly paradoxical effect is often observed in hypoxia and is thought to involve the activation of different signaling pathways or receptor subtypes [].

Q4: What is the role of this compound in pain signaling?

A4: this compound has been identified as an endogenous agonist of the transient receptor potential A1 (TRPA1) channel, which is expressed on sensory neurons involved in pain perception []. Activation of TRPA1 by this compound contributes to mechanical pain hypersensitivity [].

Q5: How does this compound affect electrolyte transport in the kidney?

A5: this compound influences electrolyte transport in renal tubules through various mechanisms:

- Inhibition of sodium transport: this compound inhibits sodium transport in the proximal tubule, potentially by activating calcium influx and inhibiting Na+/K+-ATPase activity [, ].

- Stimulation of prostaglandin synthesis: In the collecting duct, this compound stimulates prostaglandin E2 (PGE2) synthesis, which in turn inhibits electrogenic ion transport [].

Q6: Does this compound play a role in preeclampsia?

A6: Research suggests that elevated levels of this compound and its metabolites might contribute to the pathogenesis of preeclampsia. Increased expression of CYP2J2, the enzyme responsible for this compound synthesis, has been observed in preeclamptic placentas []. Moreover, inhibiting CYP epoxygenase activity ameliorated preeclamptic features in rat models [].

Q7: What are the potential therapeutic implications of targeting the this compound pathway?

A7: Modulating the this compound pathway holds promise for treating various diseases, including:

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C20H32O3, and its molecular weight is 316.47 g/mol.

Q9: Is this compound a stable molecule?

A9: this compound is chemically unstable and susceptible to rapid hydrolysis by epoxide hydrolases. This instability poses a challenge for its therapeutic development [].

Q10: What strategies are being explored to improve the stability of this compound?

A10: Researchers are developing stable analogs of this compound, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) [], which mimic its biological activity while exhibiting improved stability.

Q11: How is this compound metabolized in vivo?

A11: this compound is primarily metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DiHETE) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.